molecular formula C15H15NO B14242488 1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one CAS No. 224040-82-8

1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B14242488
CAS No.: 224040-82-8
M. Wt: 225.28 g/mol
InChI Key: KXMOHFBIDQICAP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a combination of a dimethylphenyl group and a pyridinyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:

    Starting Materials: 3,4-Dimethylbenzaldehyde and 4-pyridylacetic acid.

    Condensation Reaction: The aldehyde group of 3,4-Dimethylbenzaldehyde reacts with the carboxylic acid group of 4-pyridylacetic acid under acidic or basic conditions to form the desired ethanone compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Optimized Conditions: Control of temperature, pressure, and solvent systems to maximize efficiency.

    Scale-Up: Implementation of large-scale reactors and continuous flow systems for mass production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactivity: It may act as a nucleophile or electrophile in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.

    1-(3,4-Dimethylphenyl)-2-(pyridin-2-yl)ethan-1-one: Another positional isomer.

    1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)propan-1-one: Similar structure with an additional carbon in the ethanone bridge.

Properties

CAS No.

224040-82-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C15H15NO/c1-11-3-4-14(9-12(11)2)15(17)10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3

InChI Key

KXMOHFBIDQICAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)C

Origin of Product

United States

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